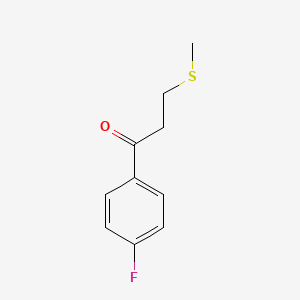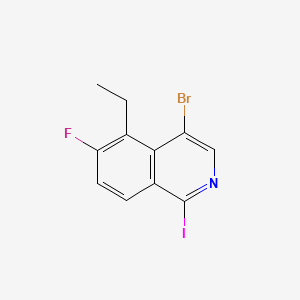
4-Bromo-5-ethyl-6-fluoro-1-iodoisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-ethyl-6-fluoro-1-iodoisoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, ethyl, fluorine, and iodine substituents on the isoquinoline ring makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethyl-6-fluoro-1-iodoisoquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 4-Bromo-5-ethyl-6-fluoro-1-iodoisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
4-Bromo-5-ethyl-6-fluoro-1-iodoisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-5-ethyl-6-fluoro-1-iodoisoquinoline involves its interaction with various molecular targets and pathways. The presence of multiple halogen atoms can enhance its binding affinity to specific receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
6-Bromo-4-iodoisoquinoline: This compound shares a similar structure but lacks the ethyl and fluorine substituents.
5-Bromo-6-fluoro-1-methylbenzoimidazole: Another related compound with different substituents on the benzoimidazole ring.
Uniqueness: 4-Bromo-5-ethyl-6-fluoro-1-iodoisoquinoline is unique due to the specific combination of substituents on the isoquinoline ring. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H8BrFIN |
|---|---|
分子量 |
379.99 g/mol |
IUPAC名 |
4-bromo-5-ethyl-6-fluoro-1-iodoisoquinoline |
InChI |
InChI=1S/C11H8BrFIN/c1-2-6-9(13)4-3-7-10(6)8(12)5-15-11(7)14/h3-5H,2H2,1H3 |
InChIキー |
RZKQRXDKWKXUBP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC2=C1C(=CN=C2I)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
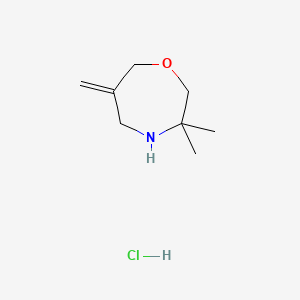
![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
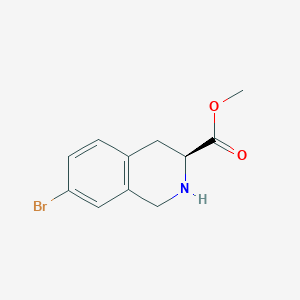
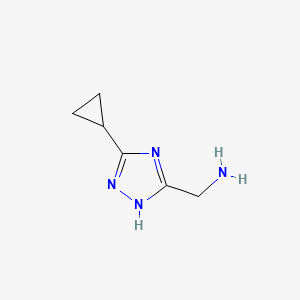
![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)
